
(Z)-methyl 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is likely a derivative of benzofuran, which is a heterocyclic compound. The “2-fluorobenzylidene” part suggests the presence of a fluorine atom, which can significantly affect the compound’s reactivity and properties. The “3-oxo-2,3-dihydro” part indicates the presence of a ketone functional group, which can also participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a fluorine atom, and a ketone functional group. These features could be confirmed using techniques like NMR spectroscopy .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the fluorine atom and the ketone group. The fluorine atom is highly electronegative, which can make the compound more reactive. The ketone group can undergo various reactions, such as nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase the compound’s polarity, affecting its solubility in different solvents .科学的研究の応用
Catalysis
Fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes, including structures similar to the compound , have demonstrated efficiency in catalyzing formylation and methylation of amines using CO2 as a C1 building block. These complexes show higher activity compared to their non-fluorous counterparts and highlight the role of fluorine in enhancing catalytic performance (Yang et al., 2015).
Environmental Contamination Remediation
Research into the bacterial degradation of fluorene and its analogs, including dibenzofuran and carbazole, provides insight into the metabolic pathways for remediating environmental contaminants. These studies have implications for understanding the breakdown of similar structures in areas affected by spills of creosote and other pollutants (Bressler & Fedorak, 2000).
Drug Discovery
In the realm of drug discovery, derivatives of benzofuran, such as the compound , have been explored for their potential as anticancer agents. Novel substituted benzimidazole derivatives have shown significant in vitro cytotoxicity against human tumor cell lines, indicating the potential of such compounds in developing new anticancer treatments (Penthala et al., 2011).
Material Science
Metal-organic frameworks (MOFs) incorporating fluoro-functionalized components have demonstrated outstanding loading capacity for drug molecules, offering potential applications as drug carriers. The robustness and water stability of these MOFs, combined with their high efficiency in drug encapsulation, make them promising candidates for controlled drug delivery systems (Bag et al., 2016).
作用機序
Target of Action
Similar compounds, such as synthetic curcumin derivatives, have demonstrated antibacterial activity against gram-negative and gram-positive bacteria . Other compounds with a similar structure have shown potential as anti-inflammatory agents .
Mode of Action
It’s worth noting that similar compounds have been found to suppress bacterial growth . The compound may interact with its targets, leading to changes in their function or structure, which could result in the inhibition of bacterial growth.
Biochemical Pathways
For instance, some quinazoline derivatives have been found to inhibit VEGFR-2 kinase, leading to the induction of apoptosis .
Result of Action
Similar compounds have been found to have antiproliferative effects against certain cell lines . Additionally, some compounds have been found to induce cell cycle disruption and apoptosis .
将来の方向性
特性
IUPAC Name |
methyl (2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO4/c1-21-17(20)11-6-7-14-12(8-11)16(19)15(22-14)9-10-4-2-3-5-13(10)18/h2-9H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUFFZAFEPWCBF-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=CC3=CC=CC=C3F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CC=CC=C3F)/C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

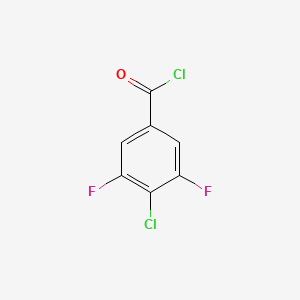
![1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2768785.png)
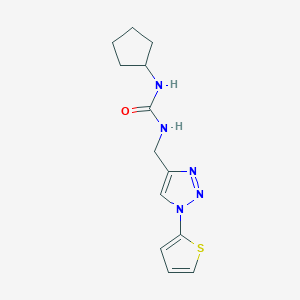

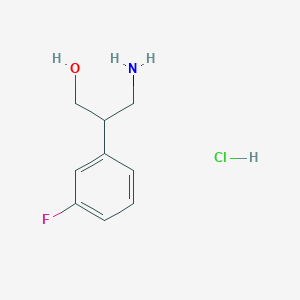
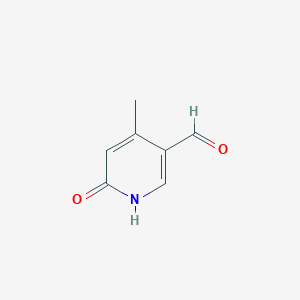
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2768792.png)
![N-(2,6-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2768794.png)
![2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2768795.png)
![3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
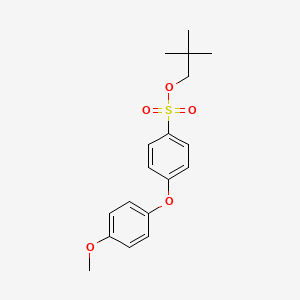
![3-{4-BENZYL-5-OXO-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-1-YL}-N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL}PROPANAMIDE](/img/structure/B2768798.png)

